molecular formula C19H26F3N3O3S B5546530 [1-(Ethylsulfonyl)piperidin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

[1-(Ethylsulfonyl)piperidin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B5546530
M. Wt: 433.5 g/mol
InChI Key: FSHICUQVKKPEGJ-UHFFFAOYSA-N
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Description

[1-(Ethylsulfonyl)piperidin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone: is a complex organic compound that features a piperidine ring and a piperazine ring, both of which are substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Ethylsulfonyl)piperidin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.

    Substitution: Both the piperidine and piperazine rings can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(Ethylsulfonyl)piperidin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of piperidine and piperazine derivatives on biological systems. It may serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(Ethylsulfonyl)piperidin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(Ethylsulfonyl)piperidin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(1-ethylsulfonylpiperidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3N3O3S/c1-2-29(27,28)25-8-6-15(7-9-25)18(26)24-12-10-23(11-13-24)17-5-3-4-16(14-17)19(20,21)22/h3-5,14-15H,2,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHICUQVKKPEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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